molecular formula C26H25BrNP B13147331 (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide

(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide

Cat. No.: B13147331
M. Wt: 462.4 g/mol
InChI Key: UJYGPAACCIWJOO-UHFFFAOYSA-M
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Description

(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C26H25BrNP It is a phosphonium salt that features a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with (4-(dimethylamino)phenyl) bromide. One common method includes the use of sodium hydroxide in ethanol and water, followed by heating . Another method involves the use of (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium hexafluorophosphate and palladium diacetate in water and benzene at room temperature under photoirradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (4-(dimethylamino)phenyl)triphenylphosphine oxide.

Scientific Research Applications

(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.

    Industry: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes and facilitate the transport of molecules. The triphenylphosphonium group is known for its ability to target mitochondria due to the negative membrane potential of these organelles. This targeting ability makes the compound useful in studies involving mitochondrial function and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)benzyl)triphenylphosphonium bromide: Similar structure but with a benzyl group instead of a phenyl group.

    (E)-[4-(Dimethylamino)phenyl]vinylquinoxalines: Compounds with a similar (4-(dimethylamino)phenyl) moiety but different core structures.

Uniqueness

(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is unique due to its specific combination of a triphenylphosphonium group and a (4-(dimethylamino)phenyl) moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to target mitochondria, which are not observed in many other similar compounds.

Properties

Molecular Formula

C26H25BrNP

Molecular Weight

462.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C26H25NP.BrH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1

InChI Key

UJYGPAACCIWJOO-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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